4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)-
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Overview
Description
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- is an organic compound that belongs to the class of triazoles and benzimidazoles This compound is characterized by its unique structure, which includes a triazole ring, a benzimidazole moiety, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- typically involves multiple steps. One common method includes the reaction of 4H-1,2,4-triazol-3-amine with 4-chlorobenzaldehyde to form an intermediate, which is then reacted with 2-mercaptobenzimidazole under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- has several scientific research applications:
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- involves its interaction with specific molecular targets. The triazole and benzimidazole moieties are known to bind to enzymes and proteins, inhibiting their activity. This compound can interfere with cellular pathways, leading to its therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazol-3-amine: A simpler triazole compound with similar chemical properties.
Benzimidazole: A parent compound with a wide range of biological activities.
4-Chlorobenzaldehyde: A precursor used in the synthesis of various organic compounds.
Uniqueness
4H-1,2,4-Triazol-4-amine, 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(4-chlorophenyl)- is unique due to its combined structural features of triazole, benzimidazole, and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
116859-52-0 |
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Molecular Formula |
C16H13ClN6S |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(4-chlorophenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C16H13ClN6S/c17-11-7-5-10(6-8-11)15-21-22-16(23(15)18)24-9-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9,18H2,(H,19,20) |
InChI Key |
XEAGFAQGIYVRNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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